7-Chloro-1H-imidazo[4,5-B]pyridine
Overview
Description
7-Chloro-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components in many biological processes .
Mechanism of Action
Target of Action
For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
For instance, the synthesis of a novel imidazo[4,5-b]pyridine relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including antimicrobial , anti-inflammatory , and cytotoxic activities .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
7-Chloro-1H-imidazo[4,5-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor, thereby affecting cell cycle regulation . Additionally, this compound has been shown to interact with the angiotensin II receptor, exhibiting antagonist properties that could be beneficial in cardiovascular diseases . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent . This compound also affects the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, it modulates the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . Similarly, its antagonist action on the angiotensin II receptor involves blocking the receptor’s active site, preventing angiotensin II from binding and activating the receptor . These binding interactions result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . It undergoes gradual degradation over time, which can affect its efficacy. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity, making it a promising candidate for drug development . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, where it is initially oxidized by cytochrome P450 enzymes and subsequently conjugated with glucuronic acid or sulfate . These metabolic transformations enhance its solubility and facilitate its excretion from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in modulating gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of a dehydrating agent . Another approach involves the use of aldehydes under oxidative conditions to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of phase transfer catalysis and solid-liquid conditions to facilitate the reaction and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[4,5-B]pyridines with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazo[4,5-B]pyridine core.
Scientific Research Applications
7-Chloro-1H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Similar structure but with different positioning of the nitrogen atoms in the ring system.
Imidazo[1,2-A]pyridine: Another fused heterocyclic compound with different biological activities.
Uniqueness
7-Chloro-1H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be further modified to create a variety of derivatives with potential biological activities .
Properties
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCUEYFSQKISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509743 | |
Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-11-6 | |
Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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